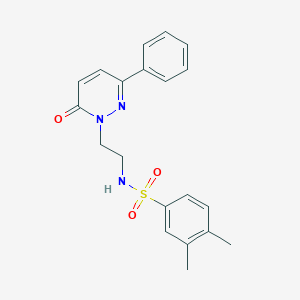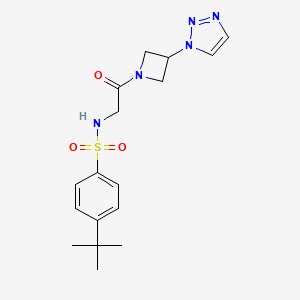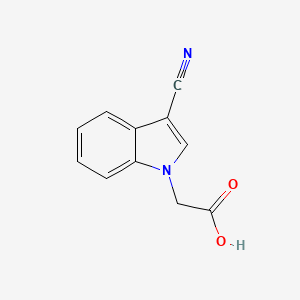
3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the sulfonamide class. This compound features a sulfonamide functional group attached to a benzene ring, along with a pyridazine ring system. Sulfonamides are well-known for their wide range of applications, particularly in medicinal chemistry, due to their antibacterial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediate Compounds:
3,4-dimethylbenzenesulfonyl chloride is first prepared by reacting 3,4-dimethylbenzene with chlorosulfonic acid.
6-oxo-3-phenylpyridazine is synthesized through the cyclization of appropriate hydrazine and diketone precursors.
Coupling Reaction:
The 3,4-dimethylbenzenesulfonyl chloride is then reacted with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine in an amide coupling reaction. This typically involves the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production would follow similar steps but on a larger scale. Enhanced purification techniques and more efficient reaction conditions would be employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation:
The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids.
Reduction:
The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.
Substitution:
The sulfonamide group can undergo nucleophilic substitution reactions, replacing the sulfonyl group with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, strong acid conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, various nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 3,4-dimethylbenzoic acid derivatives.
Reduction: Reduced pyridazine compounds.
Substitution: Varied sulfonamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for synthesizing more complex organic molecules. Biology:
Potential as an enzyme inhibitor due to the sulfonamide moiety. Medicine:
Antibacterial and potential anticancer properties are areas of research. Industry:
Utilized in the development of new materials and chemicals for various applications.
Mecanismo De Acción
The sulfonamide functional group in 3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide interacts with biological targets by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This interaction leads to the inhibition of folic acid synthesis in bacteria, which is crucial for their growth and replication. The pyridazine ring may enhance binding affinity and specificity to other molecular targets, such as enzymes or receptors involved in disease processes.
Comparación Con Compuestos Similares
Sulfamethoxazole
Sulfadiazine
Sulfasalazine
By understanding these aspects, researchers can explore new applications and enhance the efficacy of this compound in various fields. Got any other topics you're curious about?
Propiedades
IUPAC Name |
3,4-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-8-9-18(14-16(15)2)27(25,26)21-12-13-23-20(24)11-10-19(22-23)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFPOLZMWIWXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2783066.png)

![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2783070.png)
![N-[4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2783071.png)
![2-(1-{Bicyclo[2.2.1]hept-5-ene-2-carbonyl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783072.png)
![Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate](/img/structure/B2783073.png)

![2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2783079.png)

![8-cyclohexyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783081.png)
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2783083.png)
![4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile](/img/structure/B2783084.png)
